4,4-Dimethylcycloheptane-1-carbonitrile
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Overview
Description
4,4-Dimethylcycloheptane-1-carbonitrile is an organic compound with the molecular formula C10H17N. It features a seven-membered cycloheptane ring with two methyl groups at the 4th position and a nitrile group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,4-dimethylcycloheptanone with hydroxylamine to form the corresponding oxime, which is then dehydrated to yield the nitrile compound .
Industrial Production Methods
Industrial production of 4,4-Dimethylcycloheptane-1-carbonitrile may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process often requires the use of catalysts and specific reaction conditions to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylcycloheptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethylcycloheptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethylcycloheptane-1-carbonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile or nucleophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cycloheptane-1-carbonitrile: Lacks the methyl groups at the 4th position.
4-Methylcycloheptane-1-carbonitrile: Contains only one methyl group at the 4th position.
4,4-Dimethylcyclohexane-1-carbonitrile: Features a six-membered ring instead of a seven-membered ring.
Uniqueness
4,4-Dimethylcycloheptane-1-carbonitrile is unique due to its seven-membered ring structure with two methyl groups, which can influence its reactivity and physical properties. This structural uniqueness makes it a valuable compound for studying ring strain and steric effects in organic chemistry .
Properties
IUPAC Name |
4,4-dimethylcycloheptane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-10(2)6-3-4-9(8-11)5-7-10/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAWSEYGUPPBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(CC1)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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